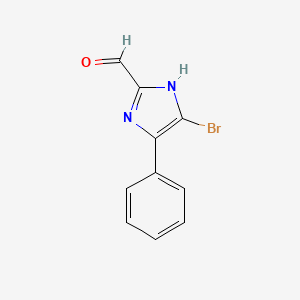![molecular formula C15H11Cl3FNO3S B2638371 N-[2,2,2-trichloro-1-(4-fluorophenyl)sulfonylethyl]benzamide CAS No. 867136-35-4](/img/structure/B2638371.png)
N-[2,2,2-trichloro-1-(4-fluorophenyl)sulfonylethyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2,2,2-trichloro-1-(4-fluorophenyl)sulfonylethyl]benzamide is a chemical compound that is commonly used in scientific research for its unique properties. This compound is also known as TFEB inhibitor due to its ability to inhibit the activity of transcription factor EB (TFEB). TFEB is a vital protein that plays a crucial role in autophagy and lysosomal biogenesis. Inhibition of TFEB can lead to a decrease in autophagy and lysosomal biogenesis, making this compound a valuable tool in scientific research.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Research on sulfonamide and benzamide derivatives emphasizes their synthesis and structural analysis. For instance, the synthesis of 2-Chloro-N-{2-fluoro-5-[N-(phenylsulfonyl) phenylsulfonamido]phenyl}benzamide, a compound with a complex structure, was achieved, and its crystal structure determined through X-ray single-crystal diffraction. This study highlighted the novel class that this compound belongs to, and its potential herbicidal activity was explored, showing inhibition to barnyard grass seedling growth (Wei Li et al., 2008).
Antipathogenic and Anti-microbial Activities
Another significant area of research is the antipathogenic and anti-microbial activities of sulfonamide derivatives. For example, acylthioureas, closely related in structure and function to benzamides, demonstrated interaction with bacterial cells, showing significant anti-pathogenic activity especially against Pseudomonas aeruginosa and Staphylococcus aureus strains (Carmen Limban et al., 2011).
Pharmaceutical Research
In pharmaceutical research, derivatives of benzamide have been synthesized and evaluated for their potential as antipsychotics and other therapeutic agents. For instance, 2-phenylpyrroles, as conformationally restricted benzamide analogues, showed promise in maintaining dopamine antagonistic activity, suggesting their utility in developing new classes of antipsychotics (I. van Wijngaarden et al., 1987).
Molecular Docking and Spectroscopic Investigations
Molecular docking and vibrational spectroscopic investigations have been conducted on N-((4-aminophenyl)sulfonyl)benzamide, providing insights into its reactivity nature, electronic properties, and bioactive potential. This compound was studied for its antifungal and antiviral nature, demonstrating the diverse biological applications of sulfonamide derivatives (A. FazilathBasha et al., 2021).
Crystal Structure Analysis
The analysis of crystal structures of N-(arylsulfonyl)-4-fluorobenzamides has contributed to understanding the molecular conformation and interactions within these compounds. Such studies are crucial for designing molecules with specific properties and activities (P. A. Suchetan et al., 2016).
Propiedades
IUPAC Name |
N-[2,2,2-trichloro-1-(4-fluorophenyl)sulfonylethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl3FNO3S/c16-15(17,18)14(20-13(21)10-4-2-1-3-5-10)24(22,23)12-8-6-11(19)7-9-12/h1-9,14H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUXHCRZDHXQJKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(C(Cl)(Cl)Cl)S(=O)(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl3FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-ethyl-5-((2-hydroxyethyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2638288.png)
![N-[cyano(2,3-dichlorophenyl)methyl]-1,4-dithiane-2-carboxamide](/img/structure/B2638289.png)

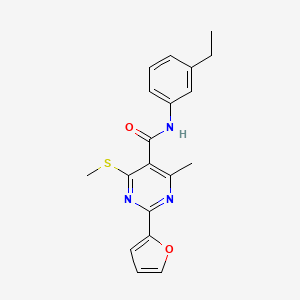
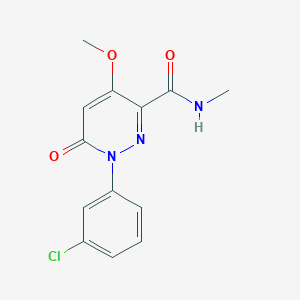
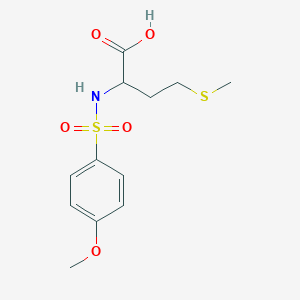

![N-benzyl-N'-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea](/img/structure/B2638299.png)
![4-(3,3-Difluoroazetidin-1-yl)pyrido[3,4-d]pyrimidine](/img/structure/B2638301.png)
![5-methyl-7-(4-(2-(methylthio)benzoyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2638302.png)
![2-[5-[(2-Methylpropan-2-yl)oxycarbonylamino]pentylamino]-2-oxoacetic acid](/img/structure/B2638303.png)
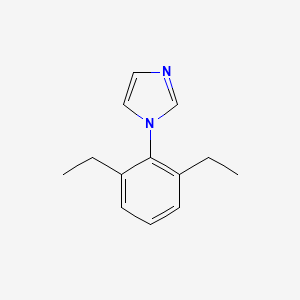
![4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)-N-(2-(trifluoromethyl)phenyl)piperazine-1-carboxamide](/img/structure/B2638308.png)
